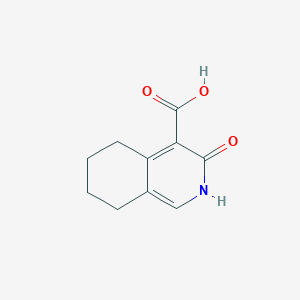

3-Hydroxy-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Hydroxy-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid: is an organic compound belonging to the class of tetrahydroisoquinolines. It has a molecular formula of C10H11NO3 and a molecular weight of 193.20. This compound is known for its high reactivity and is used in the synthesis of pharmaceuticals and related drugs.

Mecanismo De Acción

Target of Action

3-Hydroxy-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid, also known as 3-Oxo-2,3,5,6,7,8-hexahydro-isoquinoline-4-carboxylic acid, is a tetrahydroisoquinoline derivative. Tetrahydroisoquinolines are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Pictet–Spengler Reaction: This traditional method involves the cyclization of phenylethylamines with aldehydes or ketones under acidic conditions.

Bischler–Napieralski Reaction: This method involves the cyclization of β-phenylethylamines with acid chlorides or anhydrides in the presence of a Lewis acid.

Enyne Metathesis: A modern approach that involves the reaction of enynes with catalysts to form cyclic compounds.

[2 + 2 + 2] Cycloaddition: This reaction involves the cycloaddition of three components to form a six-membered ring.

Diels–Alder Reaction: This method involves the cycloaddition of a conjugated diene with a dienophile to form a six-membered ring.

Industrial Production Methods: Industrial production methods for 3-Hydroxy-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid typically involve large-scale synthesis using the above-mentioned reactions under optimized conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: Tetrahydroisoquinolines can be oxidized to form isoquinolines.

Reduction: These compounds can be hydrogenated to form decahydroisoquinolines.

Substitution: Functionalization via multicomponent reactions is common.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP).

Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).

Substitution: Various nucleophiles can be used in the presence of co-oxidants like H2O2.

Major Products:

Oxidation: Isoquinoline.

Reduction: Decahydroisoquinoline.

Substitution: Various functionalized tetrahydroisoquinolines.

Aplicaciones Científicas De Investigación

Structural Characteristics

The compound belongs to the tetrahydroisoquinoline family, which is characterized by a bicyclic structure comprising an isoquinoline core fused with a saturated six-membered ring. The presence of a hydroxyl group at position 3 and a carboxylic acid group at position 4 contributes to its biological activity and solubility.

Neuroprotective Properties

Research indicates that derivatives of tetrahydroisoquinoline compounds exhibit neuroprotective effects. Specifically, 3-hydroxy-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid has been studied for its potential in treating dopaminergic nerve diseases such as Parkinson's disease. A patent application highlights its use in developing medications aimed at protecting dopaminergic neurons from degeneration .

Antioxidant Activity

The compound's hydroxyl group is believed to confer antioxidant properties, potentially mitigating oxidative stress in neuronal tissues. This activity could be beneficial in preventing neurodegenerative diseases associated with oxidative damage .

Ligand for G Protein-Coupled Receptors

Recent studies have identified hydroxy-carboxylic acids as endogenous ligands for G protein-coupled receptors (GPCRs), which play crucial roles in metabolic regulation. The therapeutic potential of this compound may extend to modulating these receptors to influence metabolic disorders .

Building Block for Pharmaceuticals

The compound serves as a versatile building block in the synthesis of various pharmaceuticals. Its structural features allow for modifications that can lead to the development of new drugs targeting different biological pathways.

Case Studies and Research Findings

- Neuroprotective Effects : A study published in Frontiers in Endocrinology discusses how hydroxy-carboxylic acids activate GPCRs involved in metabolic regulation, suggesting potential therapeutic applications for neurodegenerative diseases .

- Antioxidant Properties : Research has shown that tetrahydroisoquinoline derivatives can inhibit oxidative stress markers in cellular models, indicating their potential as neuroprotective agents against oxidative damage .

- Pharmacological Characterization : A review article highlights the pharmacological characterization of tetrahydroisoquinoline derivatives and their potential use in drug development for various diseases including cancer and metabolic disorders .

Comparación Con Compuestos Similares

1,2,3,4-Tetrahydroisoquinoline: An important structural motif of various natural products and therapeutic lead compounds.

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Known for its use in the synthesis of medicinally important derivatives.

L-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: Used in the synthesis of various bioactive molecules.

Uniqueness: 3-Hydroxy-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid is unique due to its high reactivity and its use as a starting material to create more complex molecules with potential therapeutic properties.

Actividad Biológica

3-Hydroxy-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid (CAS No. 102236-82-8) is a compound belonging to the tetrahydroisoquinoline class, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

- Molecular Formula : C10H11NO3

- Molecular Weight : 193.20 g/mol

- Structure : The compound features a hydroxyl group at position 3 and a carboxylic acid group at position 4, contributing to its solubility and reactivity in biological systems .

Biological Activities

Research indicates that tetrahydroisoquinoline derivatives exhibit a variety of biological activities. The specific biological activities of this compound include:

- Antioxidant Properties : The presence of the hydroxyl group suggests potential antioxidant activity, which may be beneficial in combating oxidative stress-related diseases.

- Neuroprotective Effects : Some studies have indicated that similar compounds can protect neuronal cells from damage, suggesting a potential role in neurodegenerative diseases such as Parkinson's disease .

- Antimicrobial Activity : There is evidence that tetrahydroisoquinoline derivatives possess antimicrobial properties, which could make them candidates for new antibiotics .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in pathogen survival and proliferation.

- Modulation of Neurotransmitter Systems : Tetrahydroisoquinolines may interact with neurotransmitter receptors, influencing mood and cognitive functions.

- Antioxidative Pathways : The compound may enhance the body's natural antioxidative defenses by upregulating specific antioxidant enzymes .

Case Study 1: Neuroprotective Effects

A study focused on the neuroprotective effects of tetrahydroisoquinoline derivatives demonstrated that these compounds could significantly reduce neuronal apoptosis in vitro. The results indicated that this compound could enhance cell survival rates under oxidative stress conditions .

Case Study 2: Antimicrobial Activity

In another investigation, the antimicrobial efficacy of various tetrahydroisoquinoline derivatives was tested against a range of bacterial strains. Results showed that certain derivatives exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Comparative Analysis

The following table summarizes the biological activities and properties of related compounds:

| Compound Name | Biological Activity | Key Features |

|---|---|---|

| This compound | Antioxidant; Neuroprotective; Antimicrobial | Hydroxyl group at position 3; carboxylic acid group |

| 7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | Potent HCV protease inhibitor | Macrocyclic structure enhances binding |

| 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | Antidiabetic; Neuroprotective | Methoxy substitution alters bioactivity |

Propiedades

IUPAC Name |

3-oxo-5,6,7,8-tetrahydro-2H-isoquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c12-9-8(10(13)14)7-4-2-1-3-6(7)5-11-9/h5H,1-4H2,(H,11,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYPCWRRGOYPJLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C(=O)NC=C2C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.